1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
Description
This compound belongs to the pyrazole-clubbed heterocyclic family, characterized by a fused bipyrazol core with 3-methoxyphenyl, phenyl, and thiophen-2-yl substituents. The 3,4-dihydro-1'H,2H-[3,4'-bipyrazol] scaffold provides structural rigidity, while the ethanone moiety enhances electrophilicity, facilitating interactions with biological targets.
Properties
IUPAC Name |
1-[5-(3-methoxyphenyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-17(30)29-23(15-22(26-29)18-8-6-11-20(14-18)31-2)21-16-28(19-9-4-3-5-10-19)27-25(21)24-12-7-13-32-24/h3-14,16,23H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOPLHMYVRKVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, including antimicrobial, anticancer properties, and other pharmacological effects.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 442.54 g/mol. Its structure includes a bipyrazole core linked to a thiophene and methoxyphenyl substituents, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds containing thiophene and bipyrazole moieties exhibit diverse biological activities. The following sections detail specific activities observed in studies involving this compound.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of thiophene derivatives. For instance:
- In Vitro Testing : The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 75 |
| P. aeruginosa | 100 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound was evaluated using various cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer).
- Results : The compound demonstrated cytotoxic effects with IC50 values ranging from 20 to 40 µM across different cell lines, indicating moderate to high antiproliferative activity.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 20 |
| MCF-7 | 30 |
| PC-3 | 35 |
| HCT-116 | 40 |
These results highlight the potential of this compound in cancer therapy.
The biological activity of the compound can be attributed to several mechanisms:
- DNA Interaction : Like many pyrazole derivatives, it may interact with DNA or inhibit topoisomerases, disrupting cancer cell proliferation.
- Enzyme Inhibition : The thiophene ring may inhibit key enzymes involved in microbial metabolism or cancer cell survival.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress in cells has been observed, contributing to its anticancer effects.
Case Studies
A recent study investigated the efficacy of this compound in combination with standard chemotherapeutics like Doxorubicin. The combination treatment showed enhanced cytotoxicity compared to single-agent therapy in vitro.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aromatic Substituents
- Compound 5a (1-(1'-Phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone): Structure: Replaces the 3-methoxyphenyl group with a second thiophen-2-yl moiety. Activity: Exhibits broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL against S. aureus and C. albicans). The dual thiophene groups enhance π-π stacking with microbial enzymes, improving potency compared to mono-thiophene derivatives . Synthesis: Uses hydrazine hydrate and glacial acetic acid under reflux, similar to the target compound’s inferred method .
Compound 7 (1-(1′,3′-Diphenyl-5-(3,4,5-Trimethoxyphenyl)-3,4-Dihydro-1′H,2H-[3,4'-Bipyrazol]-2-yl)Ethan-1-One) :
- Structure : Features a 3,4,5-trimethoxyphenyl group instead of 3-methoxyphenyl.
- Activity : Shows anti-MRSA activity (IC₅₀: 2.5 µM) due to the trimethoxy group’s enhanced hydrophobic interactions with bacterial cell walls .
- Key Difference : The electron-rich trimethoxy group increases solubility in lipid membranes but reduces metabolic stability compared to the target compound’s 3-methoxy substituent .
Analogues with Heterocyclic Modifications
- Compound 4d (1-(5-((1H-Pyrazol-1-yl)Methyl)-2-(4-Methoxyphenyl)-1,3,4-Oxadiazol-3(2H)-yl)Ethanone): Structure: Replaces the bipyrazol core with a 1,3,4-oxadiazole ring. Activity: Moderate antifungal activity (IC₅₀: 32 µM against C. albicans). The oxadiazole’s electron-withdrawing nature reduces bioavailability compared to the bipyrazol core . Spectroscopic Data: IR peaks at 1705 cm⁻¹ (C=O) and 1604 cm⁻¹ (C=N) differ from the target compound’s expected absorption due to the oxadiazole ring .
- Compound 5m (2-(5-(4-Methoxyphenyl)-3'-(4-Nitrophenyl)-1'-Phenyl-3,4-Dihydro-1'H,2H-[3,4'-Bipyrazol]-2-yl)Thiazol-4(5H)-One): Structure: Incorporates a thiazolone ring instead of ethanone. Activity: Superior antibacterial activity (MIC: 2 µg/mL against E. coli) due to the thiazolone’s sulfur atom, which disrupts bacterial redox pathways. However, the nitro group increases cytotoxicity (LD₅₀: 50 mg/kg) compared to the target compound’s safer profile .
Substituent Position and Electronic Effects
- 3-Methoxyphenyl vs. 4-Methoxyphenyl :
- Thiophen-2-yl vs. Phenyl :
Comparative Data Table
Key Research Findings and Implications
- Activity Trends : Bipyrazol derivatives with electron-donating groups (e.g., methoxy) and heteroaromatic substituents (e.g., thiophene) exhibit enhanced bioactivity due to optimized electronic and steric profiles .
- Synthetic Optimization : Cs₂CO₃ is identified as an effective catalyst for bipyrazol-thiazolone hybrids, achieving yields up to 68% . For thiophene-containing analogues, glacial acetic acid under reflux remains the standard method .
- Toxicity Considerations : Nitro-substituted derivatives (e.g., 5m) show higher cytotoxicity, underscoring the importance of substituent selection for therapeutic safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
